

5-Methyl-1-heptanol: A Versatile Chiral Building Block in Modern Organic Synthesis

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Compound of Interest

Compound Name: 5-Methyl-1-heptanol

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyl-1-heptanol is a valuable chiral primary alcohol that serves as a versatile intermediate and building block in organic synthesis.^[1] Its molecular structure consists of a seven-carbon chain with a hydroxyl (-OH) group at the primary position (C1) and a methyl (-CH₃) group at the fifth carbon, conferring chirality to the molecule.^[1] This branched-chain alcohol, with the chemical formula C₈H₁₈O and a molecular weight of approximately 130.23 g/mol, exists as two distinct enantiomers: (R)-**5-methyl-1-heptanol** and (S)-**5-methyl-1-heptanol**.^{[1][2][3]}

The significance of **5-Methyl-1-heptanol** in synthesis is rooted in the reactivity of its primary alcohol functional group, which allows for a range of chemical transformations.^[1] These reactions, including oxidation, esterification, and nucleophilic substitution, enable the conversion of this simple alcohol into a diverse array of more complex molecules. It is a naturally occurring compound found in various plants and microorganisms and has garnered research interest for its potential biological activities, including antimicrobial and antifungal properties.^[1] Its utility is particularly noted in the synthesis of natural products, fragrances, and insect pheromones, where stereochemistry is often crucial for biological activity.

Physicochemical Properties

A summary of the key physical and chemical properties of **5-Methyl-1-heptanol** is presented below.

Property	Value	Source
IUPAC Name	5-methylheptan-1-ol	[2]
CAS Number	7212-53-5	[2][3]
Molecular Formula	C ₈ H ₁₈ O	[1][2][3]
Molecular Weight	130.23 g/mol	[1][2]
InChIKey	KFARNLMRENFOHE-UHFFFAOYSA-N	[2][3]
SMILES	CCC(C)CCCCO	[2]

Chemical Reactivity and Key Transformations

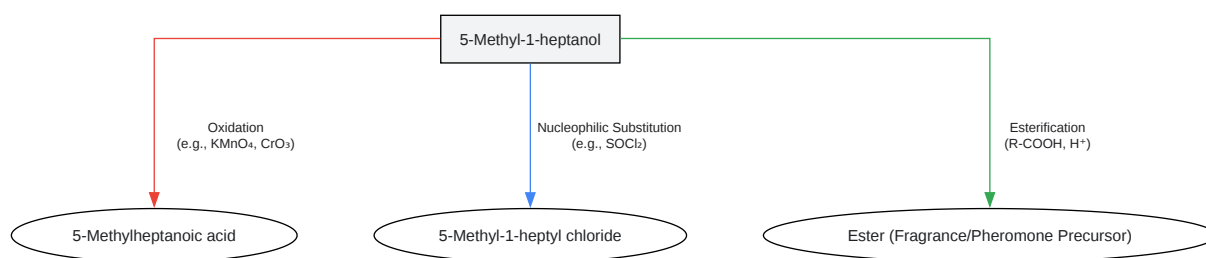
The synthetic utility of **5-Methyl-1-heptanol** stems from the reactivity of its primary alcohol group. This functional group serves as a handle for introducing new functionalities and extending the carbon skeleton.

Core Reactions

The primary alcohol moiety of **5-Methyl-1-heptanol** can undergo several fundamental transformations, making it a valuable starting material for a variety of derivatives. These reactions are foundational in the development of new molecules and materials.[1]

Reaction Type	Reagent(s)	Product(s)
Oxidation	Potassium permanganate (KMnO ₄) or Chromium trioxide (CrO ₃)	5-Methylheptanoic acid
Nucleophilic Substitution	Thionyl chloride (SOCl ₂)	5-Methyl-1-heptyl chloride
Esterification	Carboxylic Acid (R-COOH) with Acid Catalyst	5-Methyl-1-heptyl ester

Table of Key Reactions of **5-Methyl-1-heptanol**.[1]



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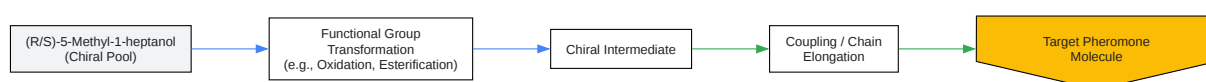
Key Chemical Transformations of **5-Methyl-1-heptanol**.

Role as a Synthetic Building Block

5-Methyl-1-heptanol's branched, chiral structure makes it an important precursor in several areas of chemical synthesis.

Synthesis of Pheromones

Many insect pheromones are chiral alcohols or their derivatives (acetates, ketones). The stereoisomers of these molecules often exhibit vastly different biological activities. For instance, while research has focused on stereoisomers of 4-methyl-3-heptanol as aggregation pheromones for bark beetles, the synthetic principles are broadly applicable.[4] Chiral alcohols like the enantiomers of **5-Methyl-1-heptanol** are critical starting materials for the stereoselective synthesis of these complex signaling molecules.



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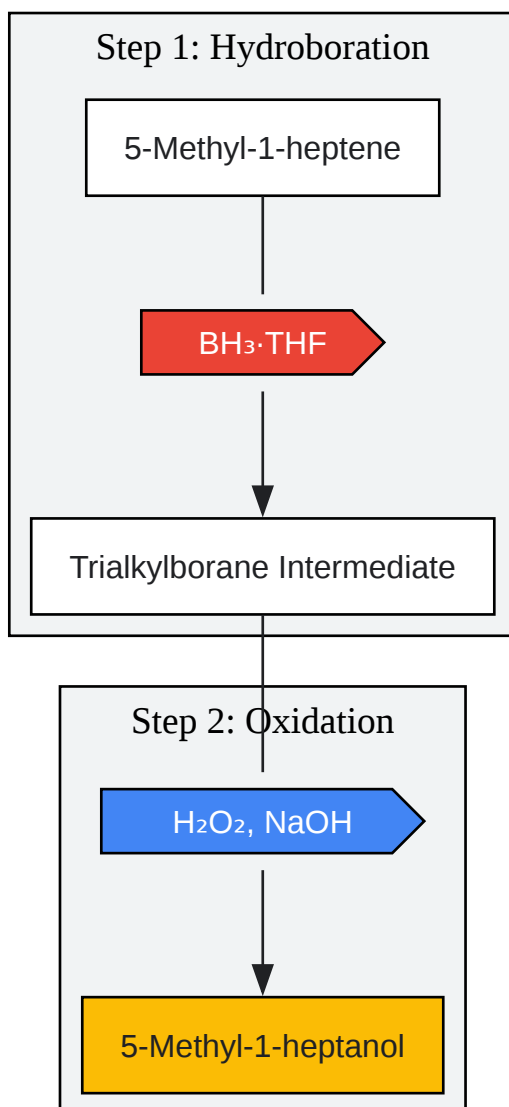
General Workflow for Pheromone Synthesis.

Applications in the Fragrance Industry

Esterification of alcohols is a classic method for producing compounds with pleasant, often fruity or floral, scents.[5] **5-Methyl-1-heptanol** can be reacted with various carboxylic acids to generate a library of novel esters. For example, esters of isomeric heptanols, such as 5-methylhexyl tiglate, have been identified as new natural products in the essential oil of *Pelargonium graveolens* (rose geranium), which is prized in perfumery.[6] This highlights the role of **5-methyl-1-heptanol** derivatives as components in complex fragrance profiles.

Synthetic Routes to 5-Methyl-1-heptanol

One efficient method for the synthesis of **5-Methyl-1-heptanol** is the hydroboration-oxidation of the corresponding alkene, 5-methyl-1-heptene.[1] This two-step reaction is a cornerstone of organic synthesis for the anti-Markovnikov hydration of alkenes, yielding the primary alcohol with high selectivity.[1]



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Synthesis via Hydroboration-Oxidation.

Experimental Protocols

The following sections provide generalized methodologies for key transformations involving **5-Methyl-1-heptanol**, based on standard organic chemistry procedures.

Protocol 1: Oxidation of 5-Methyl-1-heptanol to 5-Methylheptanoic Acid

This protocol describes a general method for the oxidation of a primary alcohol to a carboxylic acid using a strong oxidizing agent like potassium permanganate.

Materials:

- **5-Methyl-1-heptanol**
- Potassium permanganate (KMnO_4)
- Aqueous sodium hydroxide (NaOH) solution
- Sulfuric acid (H_2SO_4), dilute
- Sodium bisulfite (NaHSO_3)
- Diethyl ether or other suitable extraction solvent
- Anhydrous magnesium sulfate (MgSO_4)
- Round-bottom flask, reflux condenser, separatory funnel, magnetic stirrer, heating mantle

Methodology:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve **5-Methyl-1-heptanol** in an aqueous NaOH solution.
- **Addition of Oxidant:** Cool the flask in an ice bath. Slowly add a solution of potassium permanganate in water portion-wise to the stirred alcohol solution. The rate of addition should be controlled to maintain the reaction temperature below a designated point.
- **Reflux:** After the addition is complete, remove the ice bath and heat the mixture to reflux. The reaction progress can be monitored by the disappearance of the purple permanganate color. [\[1\]](#)
- **Workup:** Cool the reaction mixture to room temperature. Quench any excess permanganate by the careful addition of sodium bisulfite until the purple color disappears and a brown manganese dioxide precipitate forms.

- **Acidification:** Acidify the mixture with dilute sulfuric acid to protonate the carboxylate, forming 5-methylheptanoic acid.
- **Extraction:** Transfer the mixture to a separatory funnel and extract the aqueous layer multiple times with diethyl ether.
- **Purification:** Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 5-methylheptanoic acid.
- **Characterization:** The final product can be further purified by distillation or chromatography and characterized by spectroscopic methods (^1H NMR, ^{13}C NMR, IR).

Protocol 2: Fischer Esterification of 5-Methyl-1-heptanol

This protocol outlines the acid-catalyzed synthesis of an ester from **5-Methyl-1-heptanol** and a generic carboxylic acid.

Materials:

- **5-Methyl-1-heptanol**
- Carboxylic acid (e.g., acetic acid, tiglic acid)
- Concentrated sulfuric acid (catalyst)
- Toluene or another suitable solvent for azeotropic water removal
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (saturated aqueous NaCl)
- Anhydrous sodium sulfate (Na_2SO_4)
- Round-bottom flask, Dean-Stark apparatus, reflux condenser, magnetic stirrer, heating mantle

Methodology:

- **Reaction Setup:** To a round-bottom flask containing a magnetic stir bar, add **5-Methyl-1-heptanol**, the selected carboxylic acid (typically in a slight excess), and the solvent (e.g., toluene).
- **Catalyst Addition:** Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
- **Reflux:** Assemble a Dean-Stark apparatus and reflux condenser on the flask. Heat the mixture to reflux. Water produced during the reaction will be collected in the Dean-Stark trap, driving the equilibrium toward the ester product.^[7]
- **Workup:** Once the theoretical amount of water has been collected or the reaction is deemed complete by TLC or GC analysis, cool the mixture to room temperature.
- **Neutralization:** Carefully wash the organic mixture with saturated sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted carboxylic acid. Then, wash with water and finally with brine.
- **Drying and Evaporation:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate using a rotary evaporator to remove the solvent.
- **Purification:** The resulting crude ester can be purified by vacuum distillation or column chromatography on silica gel to obtain the high-purity product.
- **Characterization:** Confirm the structure and purity of the ester using NMR, IR, and mass spectrometry.

Conclusion

5-Methyl-1-heptanol is a synthetically valuable and versatile chiral building block. Its primary alcohol functional group provides a reliable entry point for a wide range of chemical transformations, including oxidation, esterification, and nucleophilic substitution. These reactions enable its use as a precursor for synthesizing more complex molecules with applications in the fragrance, pheromone, and broader fine chemical industries. The ability to access its enantiomerically pure forms further enhances its utility in stereoselective synthesis, where precise control over molecular architecture is paramount for achieving desired biological or material properties. The straightforward synthetic routes to **5-Methyl-1-heptanol** itself,

combined with its diverse reactivity, ensure its continued importance for researchers and chemists in various fields.

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